molecular formula C14H23NO6 B6213383 tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate CAS No. 2731007-87-5

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

Cat. No.: B6213383
CAS No.: 2731007-87-5
M. Wt: 301.3
InChI Key:
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Description

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is a synthetic organic compound with a complex structure that includes a morpholine ring, an ester group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Carboxylate Group: The carboxylate group is introduced by reacting the morpholine derivative with tert-butyl chloroformate under basic conditions.

    Addition of the Ethoxy-oxopropanoyl Group: The final step involves the acylation of the morpholine ring with ethyl 3-oxopropanoate in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The ester and morpholine groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Activity: Studied for its effects on various biological pathways and potential therapeutic applications.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemical products.

Mechanism of Action

The mechanism by which tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate: Similar but lacks the tert-butyl group.

Uniqueness

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2731007-87-5

Molecular Formula

C14H23NO6

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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